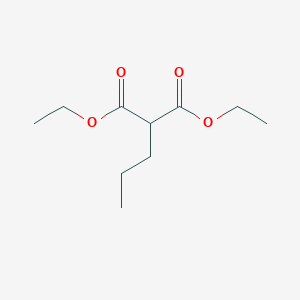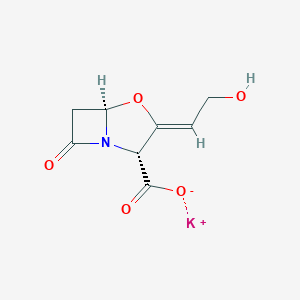
Clavulanat:Cellulose
Übersicht
Beschreibung
Clavulanate potassium is a compound formed by combining clavulanic acid with potassium. It is primarily used in conjunction with beta-lactam antibiotics, such as amoxicillin, to enhance their efficacy by inhibiting beta-lactamase enzymes. These enzymes can break down beta-lactam antibiotics and render them ineffective. Clavulanate potassium itself has no significant antibacterial activity but plays a crucial role in preventing antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Kaliumclavulanat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Hemmung von Enzymen und die Entwicklung neuer Antibiotika zu untersuchen.
Biologie: Forscher verwenden Kaliumclavulanat, um bakterielle Resistenzmechanismen und die Rolle von Beta-Lactamase-Enzymen zu untersuchen.
Medizin: Kaliumclavulanat wird häufig in Kombination mit Antibiotika zur Behandlung verschiedener bakterieller Infektionen eingesetzt, darunter Sinusitis, Lungenentzündung, Ohrinfektionen, Bronchitis, Harnwegsinfektionen und Hautinfektionen
Industrie: Es wird in der pharmazeutischen Industrie zur Entwicklung und Herstellung von Antibiotika-Formulierungen eingesetzt
Wirkmechanismus
Kaliumclavulanat wirkt als Beta-Lactamase-Inhibitor. Es enthält einen Beta-Lactam-Ring, der irreversibel an Beta-Lactamase-Enzyme bindet und sie daran hindert, Beta-Lactam-Antibiotika zu inaktivieren. Dieser Mechanismus ermöglicht es Antibiotika wie Amoxicillin, gegen Beta-Lactamase-produzierende Bakterien wirksam zu bleiben. Die molekularen Zielstrukturen von Kaliumclavulanat sind die aktiven Zentren von Beta-Lactamase-Enzymen, und die beteiligten Pfade umfassen die Hemmung der Enzymaktivität und den Schutz von Antibiotika vor Abbau .
Wirkmechanismus
Target of Action
Clavulanate is a β-lactam antibiotic related to the penicillins . It competitively and irreversibly inhibits a wide variety of β-lactamases, which are commonly found in microorganisms that are resistant to penicillins and cephalosporins . These β-lactamases are the primary targets of clavulanate . On the other hand, cellulase, an enzyme that breaks down cellulose, targets cellulose, a complex carbohydrate that forms the cell wall of plants .
Mode of Action
Clavulanate acts as a ‘suicide’ inhibitor of β-lactamases . It binds to these enzymes in an irreversible manner, preventing them from inactivating certain β-lactam antibiotics . This enhances the effectiveness of these antibiotics against bacteria that produce β-lactamases . Cellulase, on the other hand, interacts with cellulose by breaking the β-1,4-glycosidic bonds that hold the glucose units together . This results in the depolymerization of cellulose, converting it into simpler sugars .
Biochemical Pathways
The biosynthesis of clavulanate in Streptomyces clavuligerus involves a unique mechanism that is different from other β-lactam compounds . Large regions of the S. clavuligerus genome are involved in clavulanate biosynthesis . The biosynthesis of cellulose, on the other hand, involves the action of cellulose synthases . These enzymes polymerize glucose units to form cellulose .
Pharmacokinetics
Clavulanate is well absorbed after oral administration . It undergoes extensive hepatic metabolism and is excreted renally . The terminal half-lives of amoxicillin and clavulanate are approximately 1.27 hours and 1.03 hours, respectively . This suggests that there is no notable dose-to-dose accumulation on repeat dosing with a twice-daily regimen .
Result of Action
The action of clavulanate results in the enhancement of the antibacterial activity of β-lactam antibiotics . It prevents these antibiotics from being degraded by β-lactamases, thereby broadening their spectrum of susceptible bacterial infections . The action of cellulase on cellulose results in the breakdown of this complex carbohydrate into simpler sugars . This can be utilized in various industrial applications, such as the production of biofuels .
Action Environment
The action of clavulanate and cellulase can be influenced by various environmental factors. For instance, the storage conditions of clavulanate can affect its stability . It should be stored in a dry and well-ventilated place, away from water, as it is heat sensitive . The action of cellulase on cellulose can also be influenced by factors such as pH and temperature . Optimizing these conditions can enhance the efficiency of cellulose degradation .
Biochemische Analyse
Biochemical Properties
Clavulanate: is a β-lactamase inhibitor . It is used together with β-lactam antibiotics to create drug mixtures possessing potent antimicrobial activity . The ultimate step in the biosynthesis of clavulanic acid is catalyzed by clavulanic acid dehydrogenase (CAD). CAD is responsible for the NAPDH-dependent reduction of the unstable intermediate clavulanate-9-aldehyde to yield clavulanic acid .
Cellulose: , on the other hand, is a heterogeneous polysaccharide. Its enzymatic hydrolysis requires endoglucanase, exoglucanase (cellobiohydrolase), and β-glucosidase to work together .
Cellular Effects
The cellular effects of Clavulanate are primarily related to its role as a β-lactamase inhibitor. By inhibiting β-lactamase, Clavulanate prevents the degradation of β-lactam antibiotics, thereby enhancing their antimicrobial activity .
Cellulose: and its degradation products can influence various cellular processes. For instance, the breakdown of cellulose releases organic carbon, which can be utilized by cells for energy production .
Molecular Mechanism
The molecular mechanism of Clavulanate involves its interaction with β-lactamase. Clavulanate acts as a competitive inhibitor of β-lactamase, binding to the enzyme and preventing it from degrading β-lactam antibiotics .
The molecular mechanism of Cellulose degradation involves the synergistic action of endoglucanase, exoglucanase, and β-glucosidase. These enzymes work together to break down the cellulose polymer into smaller, more manageable fragments .
Temporal Effects in Laboratory Settings
The temporal effects of Clavulanate and Cellulose in laboratory settings would depend on the specific experimental conditions and are beyond the scope of the information available .
Dosage Effects in Animal Models
The dosage effects of Clavulanate and Cellulose in animal models would depend on the specific experimental conditions and are beyond the scope of the information available .
Metabolic Pathways
The metabolic pathway of Clavulanate involves its biosynthesis from the intermediate clavulanate-9-aldehyde, a process catalyzed by clavulanic acid dehydrogenase .
The metabolic pathway of Cellulose involves its enzymatic hydrolysis by endoglucanase, exoglucanase, and β-glucosidase .
Transport and Distribution
The transport and distribution of Clavulanate and Cellulose within cells and tissues would depend on the specific experimental conditions and are beyond the scope of the information available .
Subcellular Localization
The subcellular localization of Clavulanate and Cellulose would depend on the specific experimental conditions and are beyond the scope of the information available .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Kaliumclavulanat umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet das Auflösen von Clavulansäure-tert-Butylamin-Pulver in einer Isopropylalkohol-Lösung, um eine Clavulansäure-tert-Butylamin-Isopropylalkohol-Lösung herzustellen. Diese Lösung wird dann mit einer Kaliumethylhexanoat-Isopropylalkohol-Lösung kombiniert, bis eine vollständige Kristallisation erfolgt. Das resultierende Produkt wird dann filtriert, gewaschen und getrocknet, um Kaliumclavulanat zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Kaliumclavulanat oft eine Biofermentation, gefolgt von Extraktions- und Kristallisationsprozessen. Die Produktionsumgebung wird sorgfältig kontrolliert, um niedrige Temperaturen und Feuchtigkeit aufrechtzuerhalten und die Stabilität des Produkts zu gewährleisten. Flüssigstickstoff-Kryogenik kann während des Auslaugprozesses verwendet werden, um die Verbindung vor Abbau zu schützen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kaliumclavulanat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Kaliumclavulanat kann unter bestimmten Bedingungen oxidiert werden, obwohl dies in seinen typischen Anwendungen keine häufige Reaktion ist.
Reduktion: Reduktionsreaktionen sind bei Kaliumclavulanat weniger verbreitet.
Substitution: Kaliumclavulanat kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Beta-Lactamase-Enzymen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Kaliumclavulanat verwendet werden, umfassen Beta-Lactam-Antibiotika (z. B. Amoxicillin), Isopropylalkohol und Kaliumethylhexanoat. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .
Wichtigste gebildete Produkte
Das Hauptprodukt, das bei Reaktionen mit Kaliumclavulanat gebildet wird, ist die Inaktivierung von Beta-Lactamase-Enzymen, wodurch Beta-Lactam-Antibiotika gegen bakterielle Infektionen wirksam bleiben .
Vergleich Mit ähnlichen Verbindungen
Kaliumclavulanat wird häufig mit anderen Beta-Lactamase-Inhibitoren verglichen, wie z. B.:
Clavulansäure: Die Stammverbindung von Kaliumclavulanat, die mit Kalium kombiniert wird, um ihre Stabilität und Löslichkeit zu verbessern.
Kaliumclavulanat ist einzigartig in seiner Fähigkeit, die Wirksamkeit von Beta-Lactam-Antibiotika zu verbessern, indem es Beta-Lactamase-Enzyme irreversibel hemmt, was es zu einem wertvollen Werkzeug im Kampf gegen Antibiotikaresistenz macht .
Eigenschaften
CAS-Nummer |
61177-45-5 |
|---|---|
Molekularformel |
C8H9KNO5 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1 |
InChI-Schlüssel |
FERIANDDKNFRJI-JSYANWSFSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] |
Isomerische SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K] |
Kanonische SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K] |
Key on ui other cas no. |
61177-45-5 |
Piktogramme |
Flammable; Irritant; Health Hazard |
Verwandte CAS-Nummern |
58001-44-8 (Parent) |
Synonyme |
BRL 14151 BRL-14151 BRL14151 Clavulanate Clavulanate Potassium Clavulanate, Potassium Clavulanate, Sodium Clavulanic Acid Clavulanic Acid, Monopotassium Salt Clavulanic Acid, Monosodium Salt MM 14151 MM-14151 MM14151 Potassium Clavulanate Potassium, Clavulanate Sodium Clavulanate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


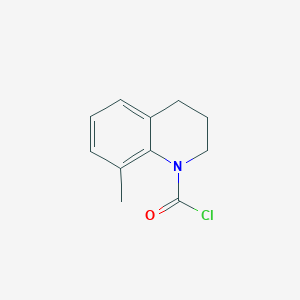
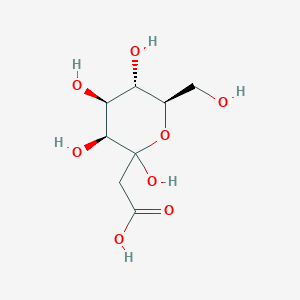
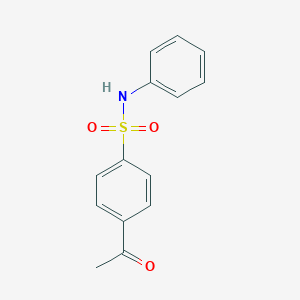
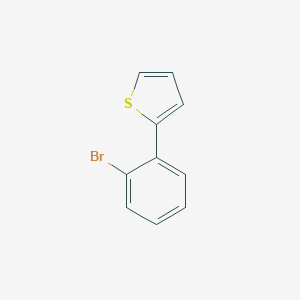

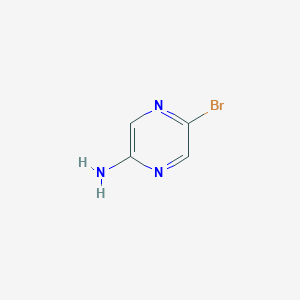
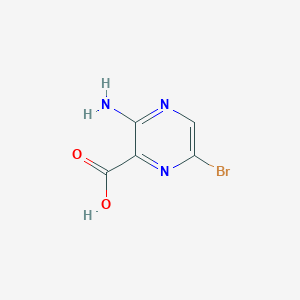

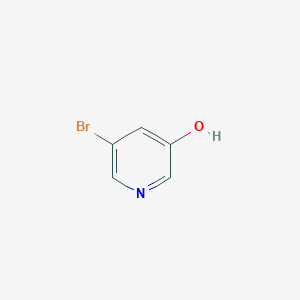
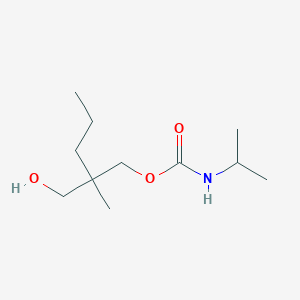
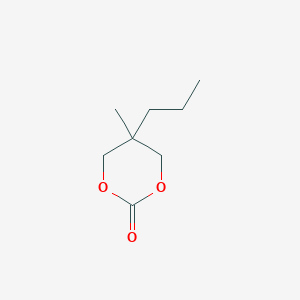
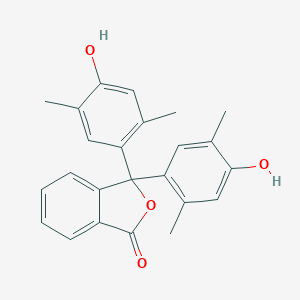
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
